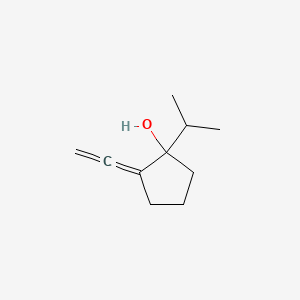
CID 45095862
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 45095862 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
CID 45095862 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
CID 45095862 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and interactions. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. In industry, this compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 45095862 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
CID 45095862 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can reveal differences in reactivity, stability, and applications. Some similar compounds include CID 2244 (aspirin), CID 5161 (salicylsalicylic acid), CID 3715 (indomethacin), and CID 1548887 (sulindac) .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and development can unlock new uses and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-9-6-5-7-10(9,11)8(2)3/h8,11H,1,5-7H2,2-3H3 |
InChI Key |
KNKFGVQGBIPVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCC1=C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
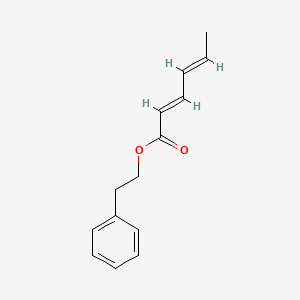
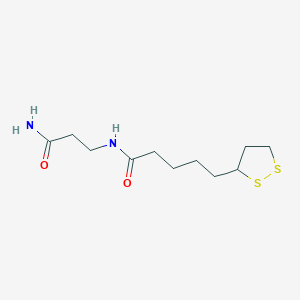
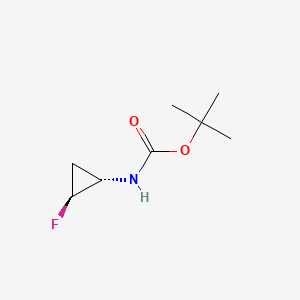
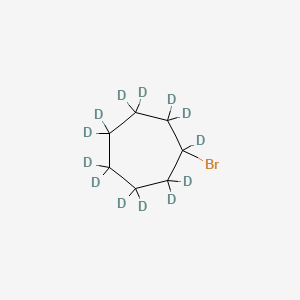
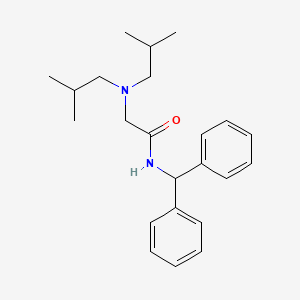
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)
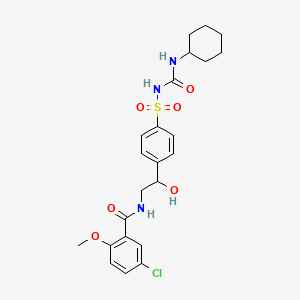
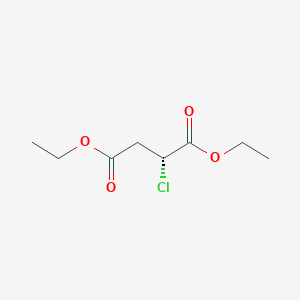
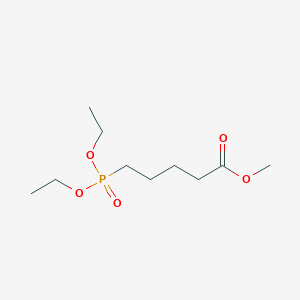
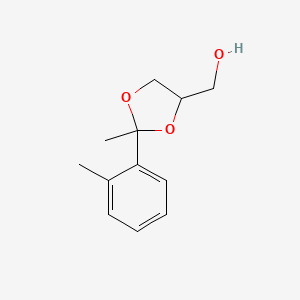
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
